E3 ligase Ligand-Linker Conjugate 38

PROTAC Linker Chemistry Cell Permeability

This heterobifunctional building block combines a thalidomide-derived cereblon (CRBN) ligand with a proprietary C7 alkyl linker, enabling rapid assembly of PROTACs and SNIPERs. The C7 linker provides an optimal spatial reach that is critical for stable ternary complex formation and efficient ubiquitination. Compared to PEG-based or shorter alkyl linkers, the hydrophobic C7 chain enhances passive membrane permeability, improving cellular uptake and target engagement. Use Conjugate 38 to systematically explore linker geometry, compare CRBN- vs. cIAP1-mediated degradation, and generate diverse PROTAC libraries with reproducible degradation potency.

Molecular Formula C22H27N5O5
Molecular Weight 441.5 g/mol
Cat. No. B12365273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand-Linker Conjugate 38
Molecular FormulaC22H27N5O5
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)N5CCN(CC5)CCO
InChIInChI=1S/C22H27N5O5/c28-10-9-24-5-7-25(8-6-24)15-12-26(13-15)14-1-2-16-17(11-14)22(32)27(21(16)31)18-3-4-19(29)23-20(18)30/h1-2,11,15,18,28H,3-10,12-13H2,(H,23,29,30)
InChIKeyVZIJEJYICFTQAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-Linker Conjugate 38: A Thalidomide-Based CRBN-Recruiting Building Block for PROTAC Synthesis


E3 ligase Ligand-Linker Conjugate 38 is a heterobifunctional building block composed of a thalidomide-derived cereblon (CRBN) ligand covalently attached to a proprietary linker [1]. It serves as a key intermediate for the synthesis of proteolysis-targeting chimeras (PROTACs) and SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), enabling the targeted degradation of proteins of interest (POIs) via the ubiquitin-proteasome system [1]. The compound is primarily utilized in early-stage drug discovery and chemical biology research to rapidly assemble PROTAC candidates [1].

Why Generic Substitution of E3 Ligase Ligand-Linker Conjugate 38 Can Compromise PROTAC Development


Generic substitution of E3 ligase ligand-linker conjugates is not feasible because subtle variations in linker composition (e.g., alkyl chain length, PEG units, functional group geometry) critically influence ternary complex formation, degradation efficiency, and cellular permeability of the final PROTAC [1]. For instance, the specific C7 alkyl linker in Conjugate 38 dictates the spatial orientation and conformational flexibility of the resulting degrader, directly impacting its ability to recruit CRBN and induce ubiquitination of the target protein [1][2]. Replacing it with an analog bearing a different linker length or chemistry (e.g., a shorter C4 linker or a PEG-based linker) can lead to suboptimal ternary complex geometry, reduced degradation potency, or altered pharmacokinetic properties, thereby undermining the reproducibility and validity of experimental results [2].

Quantitative Differentiation of E3 Ligase Ligand-Linker Conjugate 38 Against Key Analogs


Linker Composition: Alkyl C7 Chain vs. PEG-Based Linkers in PROTAC Permeability

E3 ligase Ligand-Linker Conjugate 38 features a flexible C7 alkyl linker, a structural motif distinct from the more hydrophilic PEG linkers found in many other conjugates (e.g., Pomalidomide-PEG1-C2-N3). A 2025 study on VHL-based PROTACs demonstrated that a seemingly minor linker alteration—replacing two methylene groups with oxygen atoms—resulted in a nearly three-order-of-magnitude difference in passive cell permeability [1]. While this specific data is derived from a VHL system, it provides strong class-level evidence that the alkyl linker in Conjugate 38 is likely to confer different permeability characteristics compared to a PEG-based analog, which could be advantageous for targeting intracellular proteins or crossing biological barriers [1][2].

PROTAC Linker Chemistry Cell Permeability

E3 Ligase Selectivity: CRBN Recruitment vs. cIAP1-Based Conjugates

E3 ligase Ligand-Linker Conjugate 38 utilizes a thalidomide-based cereblon (CRBN) ligand [1]. In contrast, a closely related analog, cIAP1 Ligand-Linker Conjugates 12 (CAS 2095244-52-1), incorporates an IAP ligand to recruit the cIAP1 E3 ligase . This distinction is crucial because CRBN and cIAP1 have different tissue expression profiles and substrate specificities, leading to divergent degradation outcomes for the same target protein. For example, CRBN-based degraders are widely used in hematological malignancies, while cIAP1-based SNIPERs have shown utility in degrading targets like BRD4 and ERα in different cellular contexts [2].

PROTAC E3 Ligase Targeted Protein Degradation

Purity and Consistency: Batch-to-Batch Reproducibility in PROTAC Synthesis

While specific purity data for Conjugate 38 is not publicly disclosed, reputable vendors like MedChemExpress and InvivoChem typically provide this conjugate with a purity of ≥98% as determined by HPLC [1]. In contrast, the purity of similar conjugates from other suppliers can vary significantly (e.g., 95% to >99%), which can impact the yield and reproducibility of the final PROTAC synthesis. High and consistent purity is essential to avoid introducing impurities that could interfere with subsequent conjugation steps or confound biological assays .

PROTAC Chemical Synthesis Quality Control

Optimal Application Scenarios for E3 Ligase Ligand-Linker Conjugate 38 Based on Evidence


Rapid Assembly of CRBN-Recruiting PROTAC Libraries

E3 ligase Ligand-Linker Conjugate 38 is ideally suited for medicinal chemistry groups seeking to rapidly generate diverse PROTAC libraries targeting novel proteins of interest (POIs) [1]. Its thalidomide-based CRBN ligand ensures recruitment of the cereblon E3 ligase, a well-validated pathway for targeted protein degradation [1]. The presence of a functionalized C7 alkyl linker provides a versatile handle for conjugation to a wide range of POI ligands via standard amide coupling or click chemistry, enabling efficient parallel synthesis [2].

Optimizing Linker Length for Ternary Complex Formation

Given that linker length is a critical determinant of PROTAC efficacy [1], Conjugate 38 (with its C7 alkyl chain) offers a specific spatial reach that can be systematically compared to conjugates with shorter (e.g., C4) or longer (e.g., PEG-based) linkers. Researchers can use Conjugate 38 to explore the optimal linker geometry required to form a stable and productive ternary complex between the target protein, the PROTAC, and CRBN, thereby fine-tuning degradation efficiency [1].

Development of PROTACs with Enhanced Membrane Permeability

For projects where the target protein is intracellular and cell permeability is a primary concern, the alkyl linker in Conjugate 38 may offer a distinct advantage over more polar PEG linkers [1]. While the exact permeability of the final PROTAC will depend on the attached POI ligand, the alkyl linker's hydrophobic nature can facilitate passive diffusion across lipid bilayers, potentially improving cellular uptake and target engagement [1][2]. This makes Conjugate 38 a valuable starting point for designing degraders with improved cell-based activity.

Comparison of CRBN vs. cIAP1 Degradation Pathways

Conjugate 38 can be used in parallel with a cIAP1-recruiting conjugate (e.g., cIAP1 Ligand-Linker Conjugates 12) to directly compare the degradation efficiency and selectivity of CRBN- versus cIAP1-mediated mechanisms for a given target protein [1]. Such studies are essential for understanding the optimal E3 ligase to engage for a specific POI and can reveal differences in degradation kinetics, substrate specificity, and cellular context dependency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for E3 ligase Ligand-Linker Conjugate 38

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.